molecular formula C14H11Cl2N3S2 B11087377 N-(3,5-dichlorophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

N-(3,5-dichlorophenyl)-2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-amine

Cat. No.: B11087377
M. Wt: 356.3 g/mol
InChI Key: POKKTGLENKADAB-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a bi-thiazole core. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine typically involves multiple steps. One common method includes the reaction of 3,5-dichlorophenyl isocyanate with a suitable thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a tin (II) salt, and requires precise temperature control ranging from 0°C to 110°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the use of high-purity reagents and solvents, along with stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine involves its interaction with specific molecular targets. It is known to disrupt mycobacterial energetics by inhibiting key enzymes involved in energy production. This inhibition leads to a decrease in ATP levels, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-2’,4’-dimethyl-4,5’-bi-1,3-thiazol-2-amine stands out due to its unique bi-thiazole core, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and disrupt cellular energetics makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H11Cl2N3S2

Molecular Weight

356.3 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11Cl2N3S2/c1-7-13(21-8(2)17-7)12-6-20-14(19-12)18-11-4-9(15)3-10(16)5-11/h3-6H,1-2H3,(H,18,19)

InChI Key

POKKTGLENKADAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CSC(=N2)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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